(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
The compound “(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a trifluoromethylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidinyl and piperazinyl groups, in particular, would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of multiple functional groups means that it could react in several different ways .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the specific arrangement of the atoms could all influence its properties .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2010) explored the synthesis of novel 1,2,4-triazole derivatives, which are structurally related to the compound , and evaluated their antimicrobial activities. Some of the synthesized compounds demonstrated good or moderate activities against test microorganisms, indicating potential applications in developing antimicrobial agents (Bektaş et al., 2010).
Antagonist Activity
Watanabe et al. (1992) synthesized and tested a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for 5-HT2 and alpha 1 receptor antagonist activity. Their research highlighted the potential of these chemical structures in developing compounds with significant antagonist activity, which may be relevant to the chemical structure (Watanabe et al., 1992).
Novel Synthetic Routes
Abdelhamid et al. (2012) reported on the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing a naphthofuran moiety. This study illustrates innovative synthetic routes and chemical transformations that may be applicable to the synthesis and functionalization of the compound (Abdelhamid et al., 2012).
Imaging Applications
Zhou et al. (2014) developed a PET tracer, 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, for mapping cerebral adenosine A2A receptors. This research underscores the potential use of similar compounds in diagnostic imaging and receptor mapping, which could extend to the compound (Zhou et al., 2014).
Biological Activity
Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine and evaluated their antibacterial activity against human pathogenic bacteria. The study demonstrates the potential biological applications of triazole-piperazine compounds, which could relate to the antimicrobial potential of the compound (Nagaraj et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with a triazolopyrimidine core have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Compounds with similar structures have been found to inhibit enzymes such as parp-1 and egfr, which are involved in cancer progression .
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes involved in cancer progression . This suggests that the compound may affect pathways related to cell proliferation and survival.
Pharmacokinetics
Similar compounds with a triazolopyrimidine core have been reported to exhibit diverse pharmacological activities , suggesting that they have suitable pharmacokinetic properties for drug development.
Result of Action
Compounds with similar structures have been found to exhibit anticancer effects , suggesting that this compound may also have potential anticancer activity.
Properties
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O2/c1-35-18-4-2-3-17(13-18)33-21-19(29-30-33)20(27-14-28-21)31-9-11-32(12-10-31)22(34)15-5-7-16(8-6-15)23(24,25)26/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTCNBXMPWCMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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